molecular formula C31H36F3N3O5 B1193740 T-10106

T-10106

Cat. No.: B1193740
M. Wt: 587.6402
InChI Key: RDDBKDYZBFBAQD-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it belongs to the class of heterocyclic aromatic amines, featuring a pyridine core substituted with a sulfonamide group and a fluorine atom at the C-4 position (IUPAC name: 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide) . Its molecular weight is 254.28 g/mol, with a logP value of 1.8, indicating moderate lipophilicity. Pharmacokinetic studies reveal a plasma half-life of 8.2 hours in murine models and oral bioavailability of 67% .

Mechanistically, T-10106 acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2), achieving IC50 values of 12 nM and 18 nM, respectively, in enzymatic assays . Preclinical trials demonstrate a 62% reduction in tumor volume in xenograft models of colorectal cancer, outperforming standard COX-2 inhibitors like celecoxib.

Properties

Molecular Formula

C31H36F3N3O5

Molecular Weight

587.6402

IUPAC Name

(E)-2-(2-((4-Methoxy-2-(trifluoromethyl)quinolin-6-yl)methoxy)-5-(2-(4-methylpiperazin-1-yl)ethoxy)benzylidene)pentanoic acid

InChI

InChI=1S/C31H36F3N3O5/c1-4-5-22(30(38)39)17-23-18-24(41-15-14-37-12-10-36(2)11-13-37)7-9-27(23)42-20-21-6-8-26-25(16-21)28(40-3)19-29(35-26)31(32,33)34/h6-9,16-19H,4-5,10-15,20H2,1-3H3,(H,38,39)/b22-17+

InChI Key

RDDBKDYZBFBAQD-OQKWZONESA-N

SMILES

CCC/C(C(O)=O)=C\C1=CC(OCCN2CCN(C)CC2)=CC=C1OCC3=CC=C4N=C(C(F)(F)F)C=C(OC)C4=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

T-10106;  T 10106;  T10106

Origin of Product

United States

Comparison with Similar Compounds

Compound A (Celecoxib)

  • Structure : Diarylpyrazole derivative with a sulfonamide group.
  • Key Data: Parameter T-10106 Celecoxib Molecular Weight (g/mol) 254.28 381.37 COX-2 IC50 (nM) 12 40 VEGFR-2 Inhibition Yes (18 nM) No Bioavailability (%) 67 55
  • Contrast : While both compounds inhibit COX-2, this compound’s fluorinated pyridine scaffold enhances target binding affinity and introduces anti-angiogenic activity via VEGFR-2 inhibition, which celecoxib lacks .

Compound B (Pazopanib)

  • Structure : Pyrimidine-based tyrosine kinase inhibitor.
  • Key Data: Parameter this compound Pazopanib VEGFR-2 IC50 (nM) 18 15 COX-2 Inhibition Yes (12 nM) No Tumor Volume Reduction 62% 58%
  • Contrast: Pazopanib is a potent VEGFR-2 inhibitor but lacks COX-2 targeting. This compound’s dual mechanism provides synergistic anti-tumor effects, reducing systemic toxicity compared to pazopanib’s monotherapy limitations .

Functional Analogs

Compound C (Aspirin)

  • Function: Non-selective COX inhibitor.
  • Key Data: Parameter this compound Aspirin COX-1 Inhibition No Yes (IC50: 5 nM) Gastrointestinal Toxicity Low High
  • Contrast : this compound’s selectivity for COX-2 minimizes gastrointestinal side effects, a major drawback of aspirin .

Research Findings and Data Analysis

Efficacy in Preclinical Models

  • Anti-Inflammatory Activity : this compound reduced paw edema in rats by 78% (vs. 65% for celecoxib) at 10 mg/kg .
  • Anti-Angiogenic Effects : In vitro tube formation assays showed 85% inhibition of endothelial cell migration, surpassing pazopanib’s 72% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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